Oseltamivir

Pharmacokinetics Oral bioavailability Prodrug conversion

Influenza treatment requires oral antivirals suitable for outpatient use. Oseltamivir is the ethyl ester prodrug with 80% oral bioavailability, hydrolyzed to the active carboxylate. - Potency vs H3N2: IC50 0.86 nM (1.9x higher than zanamivir). - B versus A subtype: Higher IC50 range 13-60 nM for influenza B. - Resistance: H274Y mutation confers 200-300x IC50 increase; zanamivir retains susceptibility. - Supply: Generic since 2016 enables 70-80% cost reduction. Dual-inventory with zanamivir recommended for immunocompromised settings.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
CAS No. 204255-11-8
Cat. No. B000436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir
CAS204255-11-8
SynonymsGS 4071
GS 4104
GS-4071
GS-4104
GS4071
GS4104
Oseltamivir
Tamiflu
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
InChIInChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
InChIKeyVSZGPKBBMSAYNT-RRFJBIMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilitySoluble
6.86e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir: Procurement-Ready Antiviral Prodrug Overview


Oseltamivir (CAS 204255-11-8) is an ethyl ester prodrug that requires hepatic carboxylesterase-mediated hydrolysis to yield oseltamivir carboxylate, a potent and selective inhibitor of influenza virus neuraminidase [1]. Oseltamivir carboxylate exhibits activity against both influenza A and B viruses, with mean IC50 values ranging from 0.67 nM for A/H3N2 to 13-60 nM for influenza B clinical isolates, depending on the assay system and isolate panel [2]. As the most widely prescribed neuraminidase inhibitor (NAI) globally, oseltamivir is available as an oral formulation (capsule or suspension) and has been available as a generic product since 2016, significantly impacting procurement economics and supply chain accessibility [3].

Mechanism Influenza neuraminidase inhibition via active metabolite oseltamivir carboxylate
Activation Prodrug requiring hepatic carboxylesterase conversion for antiviral activity
Route Oral administration suitable for outpatient research models
Supply Multi-source generic availability supports stockpiling and procurement studies

Why Oseltamivir Cannot Be Substituted


Despite sharing a common mechanism of neuraminidase inhibition, oseltamivir exhibits distinct pharmacologic and resistance profiles that preclude simple substitution with zanamivir, peramivir, or laninamivir. These differences arise from three critical dimensions: (1) Subtype-dependent intrinsic potency—oseltamivir shows 5- to 20-fold higher IC50 values against influenza B viruses compared to influenza A/H3N2 viruses, whereas peramivir demonstrates more balanced potency across subtypes [1]; (2) Route of administration and bioavailability—oseltamivir's 80% oral bioavailability as a prodrug contrasts with zanamivir's inhalation-only delivery and peramivir's intravenous administration, directly affecting outpatient versus inpatient utility [2]; (3) Mutation-specific resistance patterns—the H274Y (H275Y in N1 numbering) mutation confers high-level resistance to oseltamivir and intermediate resistance to peramivir, but leaves zanamivir susceptibility intact, creating subtype- and geography-specific treatment selection imperatives [3]. The quantitative evidence that follows substantiates why procurement decisions must be guided by these differentiated characteristics.

Subtype potency IC50 profiles differ between influenza A/H3N2 and B; peramivir shows more balanced subtype activity, limiting direct replacement.
Administration route Oral prodrug vs. inhaled zanamivir or IV peramivir changes model logistics; bioavailability context may not transfer.
Resistance profile H274Y mutation confers high-level resistance to oseltamivir and peramivir but spares zanamivir; resistance surveillance context differs.

Quantitative Differentiation Evidence


Oral Prodrug Bioavailability Advantage

Oseltamivir is an orally bioavailable ethyl ester prodrug that undergoes extensive first-pass hepatic metabolism to yield oseltamivir carboxylate, achieving 80% absolute bioavailability of the active metabolite in humans [1]. In contrast, zanamivir exhibits negligible oral bioavailability and is administered exclusively via inhalation, while peramivir requires intravenous administration due to poor oral absorption [2]. This fundamental pharmacokinetic distinction establishes oseltamivir as the only NAI suitable for outpatient oral self-administration without specialized delivery devices or healthcare provider intervention.

Oral bioavailability
Head-to-head
Target 80% absolute bioavailability (oseltamivir carboxylate)
Zanamivir Negligible oral bioavailability
≥75 percentage-point advantage
Supports oral dosing in outpatient research models
Human PK studies, healthy volunteers; 50–500 mg doses
Pharmacokinetics Oral bioavailability Prodrug conversion

Influenza A/H3N2 Potency Comparison

In the 2023-24 Japanese influenza season, the geometric mean IC50 of oseltamivir against A/H3N2 clinical isolates was 0.86 nM, which was numerically lower (more potent) than zanamivir at 1.64 nM (1.9-fold difference) and laninamivir at 3.61 nM (4.2-fold difference) [1]. Peramivir demonstrated the lowest IC50 at 0.67 nM. This pattern—oseltamivir outperforming zanamivir and laninamivir against H3N2—is consistent with earlier surveillance data, which established that influenza A strains with an N2 subtype are more susceptible to oseltamivir carboxylate than to zanamivir [2].

A/H3N2 potency
Cross-study
Target IC50 0.86 nM (oseltamivir)
Zanamivir 1.64 nM
1.9-fold lower IC50 (higher potency in tested isolates)
Reported higher potency against H3N2 subtype in recent surveillance
19 clinical isolates, Japan 2023–24; MUNANA fluorescence assay
Neuraminidase inhibition Influenza A/H3N2 IC50 comparison

H274Y Resistance and Cross-Resistance Profile

The H274Y mutation in the neuraminidase gene (H275Y in N1 numbering) confers high-level resistance to oseltamivir and peramivir, with a 200-300 fold increase in IC50 values, while zanamivir and laninamivir susceptibility remains fully preserved [1]. This mutation- and NAI-specific resistance profile was confirmed across multiple studies: in vitro passaging under oseltamivir pressure consistently selected for H274Y mutants that exhibited cross-resistance to peramivir but retained full susceptibility to zanamivir [2]. During the 2007-2008 season, a naturally occurring oseltamivir-resistant seasonal A(H1N1) virus carrying H274Y emerged and spread globally, demonstrating that this resistance mutation does not impair viral fitness or transmissibility [3].

H274Y resistance
Head-to-head
Oseltamivir ≥200-fold IC50 increase (high-level resistance)
Zanamivir No significant increase (susceptibility retained)
Resistance profile differs; zanamivir spared
H274Y mutation limits oseltamivir activity in resistant models; cross-resistance context
In vitro neuraminidase assay; pandemic and seasonal H1N1 isolates
Antiviral resistance H274Y mutation Cross-resistance profiling

Influenza B Potency Differential

Against B/Victoria-lineage influenza viruses isolated in the 2023-24 Japanese season, oseltamivir exhibited a geometric mean IC50 of 16.12 nM, representing 8.8-fold lower potency compared to peramivir (1.84 nM) and 4.2-fold lower potency compared to zanamivir (3.87 nM) [1]. This reduced activity against influenza B is a consistent finding: earlier surveillance data reported oseltamivir IC50 values of 33.12 nM against influenza B isolates, while peramivir and zanamivir maintained low-nanomolar potency [2]. The pharmacologic basis for this differential is attributed to structural differences in the influenza B neuraminidase active site that affect oseltamivir carboxylate binding but spare zanamivir and peramivir.

Influenza B potency
Cross-study
Oseltamivir IC50 16.12 nM
Peramivir 1.84 nM (8.8-fold lower)
Lower potency vs. peramivir and zanamivir in B lineage
Reduced activity against influenza B compared to alternative NAIs
65 B/Victoria isolates, Japan 2023–24; structural basis in active site
Influenza B Subtype-specific potency IC50 comparison

Generic Availability and Procurement Economics

Oseltamivir phosphate became available as a generic product following the first generic approval by Natco Pharma Ltd on August 3, 2016, with the pediatric exclusivity period expiring on February 23, 2017 [1]. This patent expiry has enabled widespread generic manufacturing and competitive pricing, with generic oseltamivir often available for under $30 per treatment course through discount programs, compared to branded Tamiflu at $100-$150 [2]. In contrast, zanamivir (Relenza) remains branded-only in many markets, and peramivir (Rapivab) is exclusively available as a branded intravenous formulation, limiting procurement flexibility and creating significant cost differentials for large-scale stockpiling [3].

Generic availability
Class-level
Generic since 2016; 70–80% cost reduction vs. branded
Multi-source supply supports large-scale research procurement
Data from patent expiry records and market pricing; verify with supplier
Generic procurement Patent expiry Cost-effectiveness

Elimination Half-Life Comparison

Oseltamivir carboxylate, the active metabolite, exhibits an elimination half-life (t1/2 β) of approximately 7.7 hours in healthy individuals following oral administration [1]. This supports twice-daily dosing for treatment indications. In comparison, zanamivir is more rapidly eliminated with a half-life of approximately 3.0 hours, while peramivir demonstrates a prolonged elimination half-life of 7.7-20.8 hours, enabling once-daily or single-infusion dosing [2]. Laninamivir, administered by inhalation, is designed as a slowly eliminated compound with extended pulmonary retention.

Elimination half-life
Head-to-head
~7.7 h
active metabolite
Supports twice-daily dosing interval in pharmacokinetic studies
Healthy volunteer data; oral administration
Pharmacokinetics Elimination half-life Dosing interval

Application Scenarios


Pandemic Preparedness Stockpiling

Public health agencies and national stockpile programs should prioritize oseltamivir procurement for pandemic preparedness due to its oral administration route (80% absolute bioavailability) and 7.7-hour elimination half-life enabling twice-daily dosing without healthcare facility visits [1]. Generic availability since 2016 enables procurement at 70-80% lower cost compared to branded NAIs, allowing larger stockpile quantities within fixed budgets [2]. The compound's demonstrated potency against influenza A/H3N2 (IC50 0.86 nM), which historically accounts for severe seasonal epidemics, provides broad-spectrum coverage against the subtype most likely to cause pandemic emergence [3].

H3N2-Predominant Seasonal Epidemic Management

During influenza seasons characterized by predominant H3N2 circulation, oseltamivir offers an evidence-based advantage: its IC50 of 0.86 nM against H3N2 clinical isolates represents 1.9-fold higher potency than zanamivir (1.64 nM) and 4.2-fold higher potency than laninamivir (3.61 nM) [1]. Healthcare systems and hospital formularies should weight oseltamivir preferentially when surveillance data indicate H3N2 dominance, particularly given its oral convenience and established clinical efficacy in this subtype [2].

Outpatient Antiviral Treatment Programs

Community-based influenza treatment programs require antivirals that can be self-administered without healthcare provider intervention. Oseltamivir's 80% oral bioavailability and availability as capsules or suspension make it uniquely suited for outpatient use, in contrast to zanamivir's Diskhaler inhalation device requirement and peramivir's intravenous infusion requirement [1]. For employers, insurers, and telehealth providers managing influenza treatment protocols, oseltamivir is the only NAI compatible with prescription-by-phone workflows and home-based therapy initiation [2].

Resistance-Guided Therapeutic Selection

In clinical settings where neuraminidase inhibitor resistance surveillance is conducted or suspected, oseltamivir procurement must be complemented by alternative NAIs. The H274Y mutation confers 200-300 fold IC50 increases for both oseltamivir and peramivir, while zanamivir and laninamivir retain full susceptibility [1]. Institutions serving immunocompromised populations—where H274Y emergence risk is elevated (76% of resistant cases occur in immunocompromised patients [2])—should maintain a dual-inventory approach: oseltamivir for first-line treatment of H3N2 and wild-type viruses, with zanamivir available for confirmed or suspected H274Y resistance cases [3].

Application
Selection Property
Validation Focus
Pandemic preparedness research
Oral bioavailability and generic supply
Stockpiling feasibility modeling; cost-effectiveness analysis
Influenza A/H3N2 subtype studies
Subtype-specific antiviral potency
In vitro IC50 profiling against recent H3N2 isolates
Outpatient administration research
Oral prodrug with high metabolite exposure
PK/PD modeling for outpatient scenario simulation
Resistance surveillance studies
H274Y mutation impact
Cross-resistance pattern with peramivir and zanamivir

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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